molecular formula C7H11N3O B1447861 (2-Ethoxypyrimidin-4-yl)methanamine CAS No. 1439900-20-5

(2-Ethoxypyrimidin-4-yl)methanamine

Cat. No. B1447861
M. Wt: 153.18 g/mol
InChI Key: MJHQGPSFDVIYLY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“(2-Ethoxypyrimidin-4-yl)methanamine” is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Bone Disorders Treatment

The research led by Pelletier et al. (2009) explored small molecules for treating bone disorders, identifying a compound with a 2-aminopyrimidine template, similar to (2-Ethoxypyrimidin-4-yl)methanamine. This compound targeted the Wnt beta-catenin cellular messaging system and showed promise in increasing trabecular bone formation rate in rats (Pelletier et al., 2009).

Antitumor Activity

Károlyi et al. (2012) synthesized novel functionalized methanamines, including ferrocene-containing derivatives, by reacting precursor amines with various acylation agents. These compounds, structurally related to (2-Ethoxypyrimidin-4-yl)methanamine, demonstrated significant antitumor activity against several human cancer cell lines (Károlyi et al., 2012).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, similar in structure to (2-Ethoxypyrimidin-4-yl)methanamine, and screened them for anticonvulsant activity. They found that several compounds in this series exhibited significant seizures protection in various models, suggesting potential applications in epilepsy treatment (Pandey & Srivastava, 2011).

Antimicrobial Activities

Thomas, Adhikari, and Shetty (2010) developed a series of methanamine derivatives, structurally related to (2-Ethoxypyrimidin-4-yl)methanamine, which showed moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).

Antidepressant-like Activity

Sniecikowska et al. (2019) designed novel methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds, related to (2-Ethoxypyrimidin-4-yl)methanamine, displayed promising antidepressant-like activity in rat models, suggesting potential use in treating depression (Sniecikowska et al., 2019).

Safety And Hazards

The safety information for “(2-Ethoxypyrimidin-4-yl)methanamine” indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(2-ethoxypyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHQGPSFDVIYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxypyrimidin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxypyrimidin-4-yl)methanamine
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Reactant of Route 6
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